molecular formula C14H13N3O2S B1682527 Sulmazole CAS No. 73384-60-8

Sulmazole

Cat. No. B1682527
CAS RN: 73384-60-8
M. Wt: 287.34 g/mol
InChI Key: XMFCOYRWYYXZMY-UHFFFAOYSA-N
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Description

Sulmazole is a cardiotonic drug . It has the chemical formula C14H13N3O2S and a molecular weight of 287.34 g/mol . Sulmazole has been shown to improve cardiac index and reduce pulmonary capillary wedge pressure without significant changes in a person’s heart rate or arterial pressure .


Synthesis Analysis

The synthesis of Sulmazole starts from 2-methyl-5-nitrophenol and can be used in the resynthesis of Sulmazole and Isomazole .


Molecular Structure Analysis

Sulmazole has a complex molecular structure. It contains a total of 35 bonds; 22 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ether (aromatic), 1 sulfoxide, 1 Imidazole, and 1 Pyridine .


Chemical Reactions Analysis

Sulmazole mediates increases in cAMP accumulation by mechanisms other than phosphodiesterase inhibition . It involves stimulation of adenylate cyclase activity .


Physical And Chemical Properties Analysis

Sulmazole has a density of 1.45g/cm3, a boiling point of 577.7ºC at 760 mmHg, and a flash point of 303.2ºC .

Scientific Research Applications

Hemodynamic and Clinical Response in Heart Failure

Sulmazole, known for its inotropic effects with arterial and venous vasodilating properties, has been studied for its impact on heart failure. In a study by Renard et al. (1983), it was found that a three-day infusion of sulmazole significantly increased cardiac index and decreased pulmonary wedge pressure and right atrial pressure in patients with severe chronic heart failure. This study indicates sulmazole's potential in improving both left and right ventricular function in chronic heart failure patients.

Role in Post-Cardiac Surgery

Sulmazole has also been administered in low-output states following cardiac surgery. According to Vincent et al. (1984), sulmazole administration post-cardiac surgery (like valvular replacement or septal repair) resulted in significant increases in cardiac output and decreases in cardiac filling pressures. This research highlights sulmazole's effectiveness in managing low-output states post-cardiac surgery.

Interaction with Cardiac Sarcoplasmic Reticulum

Sulmazole has been studied for its effects on cardiac sarcoplasmic reticulum Ca2+-release channels. McGarry and Williams (1994) found that sulmazole and its analogues can increase the open probability of single Ca2+-release channels, indicating its role in cardiac muscle contraction modulation. This research, detailed in their study (McGarry & Williams, 1994), opens avenues for understanding how sulmazole influences cardiac muscle physiology.

Electrochemical and Spectral Behavior

The electrochemical and spectral properties of sulmazole have been a subject of research, offering insights into its chemical behavior and potential for pharmaceutical development. Bermejo, Zapardiel, and Hernandez (1987) explored these properties, contributing to our understanding of sulmazole's analytical detection and quantification (Bermejo et al., 1987).

Pharmacokinetics in Animals

Research has also delved into the pharmacokinetics of sulmazole in animals. Garrett and Roth (1983) monitored sulmazole pharmacokinetics in dogs, noting its unusual pharmacokinetics and the presence of hydroxylated metabolites in the urine. This study provides critical information on sulmazole's metabolic pathways and excretion (Garrett & Roth, 1983).

Safety And Hazards

Sulmazole can be taken intravenously or orally . Side effects from Sulmazole include blurring vision and temporary color blindness . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFCOYRWYYXZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040617
Record name Sulmazole
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Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulmazole

CAS RN

73384-60-8
Record name 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-3H-imidazo[4,5-b]pyridine
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Record name Sulmazole [INN]
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Record name sulmazole
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Record name Sulmazole
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Record name SULMAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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